molecular formula C18H13N3O3 B2582130 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207046-45-4

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2582130
CAS No.: 1207046-45-4
M. Wt: 319.32
InChI Key: BSJALRRZPLNOTR-UHFFFAOYSA-N
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Description

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from the corresponding hydrazide and carboxylic acid under dehydrating conditions. The quinoline core can be constructed via cyclization reactions involving aniline derivatives and β-ketoesters. The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, while reduction of the oxadiazole ring can yield a variety of reduced heterocycles.

Scientific Research Applications

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Examples include:

  • 3-(2-methoxyphenyl)-1,2,4-oxadiazole
  • 4-hydroxyquinoline
  • 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinoline

Uniqueness

What sets 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is the combination of the quinoline core and the 1,2,4-oxadiazole ring, which can confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of oxadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_4O_2. The compound features a quinoline moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Organisms
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli

Anti-inflammatory Activity

Oxadiazole derivatives have been reported to possess anti-inflammatory properties. A study indicated that modifications to the oxadiazole structure could enhance its anti-inflammatory effects while minimizing genotoxicity . The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Genotoxicity Studies

Genotoxicity assessments using the Ames test revealed that while some oxadiazole derivatives exhibited weak mutagenic activity, structural modifications significantly reduced this response . This suggests that careful design of oxadiazole compounds can lead to therapeutically beneficial agents with minimized side effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammation pathways.
  • Receptor Modulation : It might act as a modulator for various receptors involved in immune responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

A notable study evaluated the compound's effects in vivo using murine models of infection and inflammation. The results demonstrated a significant reduction in bacterial load and inflammatory markers compared to control groups treated with standard antibiotics .

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJALRRZPLNOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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